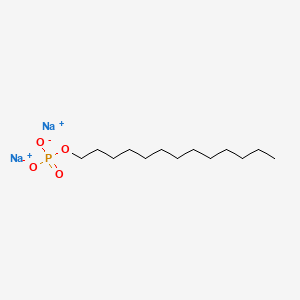

1-Tridecanol, phosphate, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tridecyl phosphate is an organic compound with the molecular formula C13H27NaO4P. It is a member of the alkyl phosphate family, which are commonly used as surfactants in various industrial and cosmetic applications . This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tridecyl phosphate can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In industrial settings, the production of sodium tridecyl phosphate often involves a continuous process where tridecyl alcohol is reacted with phosphoric acid in the presence of a catalyst. The resulting mixture is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with consistent quality .

Chemical Reactions Analysis

Reaction Mechanism:

-

Esterification :

C13H27OH+H3PO4→C13H27OPO3H2+H2O-

1-Tridecanol reacts with phosphoric acid to form monotridecyl phosphate (acid form).

-

-

Neutralization :

C13H27OPO3H2+2NaOH→C13H27OPO3Na2+2H2O

Industrial Refinement:

-

Continuous production methods are employed to ensure high purity and consistency, though specific industrial protocols remain proprietary .

Hydrolysis:

In aqueous environments, the compound undergoes partial hydrolysis, particularly under acidic or alkaline conditions:

-

Acidic Hydrolysis :

C13H27OPO3Na2+H2O→C13H27OH+Na2HPO4 -

Alkaline Stability :

Stable at pH > 7, but prolonged exposure to strong bases (e.g., NaOH) may degrade the alkyl chain .

Surfactant Interactions:

-

Forms micelles at critical micelle concentrations (CMC) of ~0.1–1 mM, reducing surface tension to 30–35 mN/m .

-

Exhibits dual affinity:

Comparative Analysis of Alkyl Phosphate Salts

| Compound | Molecular Formula | Key Reactivity Differences |

|---|---|---|

| 1-Dodecanol, Na₂PO₄ | C₁₂H₂₅Na₂O₄P | Shorter chain reduces micelle stability by 15–20% |

| 1-Tetradecanol, Na₂PO₄ | C₁₄H₂₉Na₂O₄P | Longer chain increases hydrophobicity (CMC ~0.05 mM) |

| Trisodium Phosphate | Na₃PO₄ | Lacks surfactant properties; used as cleaning agent |

Scientific Research Applications

Sodium tridecyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in emulsion polymerization processes to stabilize polymer particles.

Biology: Employed in the preparation of biological buffers and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.

Mechanism of Action

The primary mechanism of action of sodium tridecyl phosphate is its ability to reduce surface tension, which facilitates the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. At the molecular level, sodium tridecyl phosphate interacts with both hydrophobic and hydrophilic molecules, allowing them to coexist in a stable mixture .

Comparison with Similar Compounds

Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.

Sodium tetradecyl sulfate: Used in similar applications but with a slightly longer alkyl chain.

Sodium tripolyphosphate: Used primarily in detergents and water treatment but lacks the surfactant properties of sodium tridecyl phosphate.

Uniqueness: Sodium tridecyl phosphate stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring stable emulsions and surface tension reduction .

Properties

CAS No. |

68647-24-5 |

|---|---|

Molecular Formula |

C13H27Na2O4P |

Molecular Weight |

324.30 g/mol |

IUPAC Name |

disodium;tridecyl phosphate |

InChI |

InChI=1S/C13H29O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

IINDYWXDQHZLEZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.